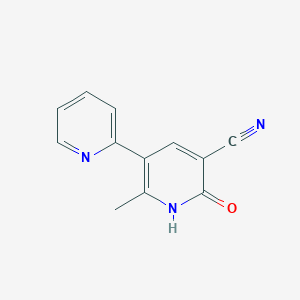

6-Methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile is a heterocyclic compound that contains both pyridine and pyridone moieties

Wissenschaftliche Forschungsanwendungen

Chemistry

6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding derivatives.

- Reduction : Can undergo reduction to yield various reduced forms.

- Substitution : Capable of nucleophilic substitution reactions at the pyridine ring.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.

- Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation, particularly in specific types of tumors.

Medicine

The compound is being explored as a lead candidate in drug discovery:

- Cardiovascular Applications : Its structural similarity to milrinone suggests potential use in enhancing cardiac output and reducing peripheral resistance.

Industry

In industrial applications, 6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile is utilized in developing advanced materials with specific electronic or optical properties, making it valuable for various technological innovations.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus. |

| Study B | Anticancer Properties | Showed a dose-dependent decrease in cell viability in breast cancer cell lines (MCF7). |

| Study C | Cardiovascular Effects | In animal models, improved cardiac function was observed with reduced afterload conditions similar to milrinone's effects. |

Wirkmechanismus

Target of Action

It is structurally similar to milrinone , a well-known phosphodiesterase inhibitor. If we assume a similar mechanism, the compound may target Type III phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) .

Mode of Action

This increase in cAMP can result in a positive inotropic effect on the heart and vasodilation in the periphery .

Biochemical Pathways

This can lead to a faster sequestration of calcium by activation of the sarcoplasmic reticulum ATP-dependent calcium channel, which in turn leads to faster relaxation and increased diastolic compliance .

Pharmacokinetics

Based on the assumed similarity to milrinone, the compound may have good bioavailability and a half-life of approximately 2 hours . It is mainly metabolized in the liver and excreted in the urine .

Result of Action

Based on the assumed similarity to milrinone, the compound may produce left ventricular afterload reduction, with an increase in cardiac output and a reduction in total peripheral resistance .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile typically involves the condensation of appropriate pyridine derivatives under controlled conditions. One common method involves the reaction of 2-cyanopyridine with 2-acetylpyridine in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized pyridine derivatives.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted pyridine derivatives with various functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-cyanopyridine: A precursor in the synthesis of 6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile.

2-acetylpyridine: Another precursor used in the synthesis.

Pyridine derivatives: Compounds with similar pyridine rings but different substituents.

Uniqueness

6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile is unique due to its combination of pyridine and pyridone moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

6-Methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile, a heterocyclic compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and applications of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of 6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile typically involves the condensation of pyridine derivatives. A common method includes the reaction of 2-cyanopyridine with 2-acetylpyridine in the presence of sodium ethoxide as a base. This reaction is generally conducted in ethanol at elevated temperatures to enhance product yield.

Chemical Structure

The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile |

| Molecular Formula | C12H9N3O |

| CAS Number | 106637-42-7 |

Antimicrobial Activity

Research indicates that compounds containing pyridine moieties exhibit significant antimicrobial properties. In a study evaluating various pyridine derivatives, it was found that modifications at specific positions on the ring can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Compound A | 4.69 | Bacillus subtilis |

| Compound B | 5.64 | Staphylococcus aureus |

| Compound C | 8.33 | Escherichia coli |

Anticancer Activity

The antiproliferative effects of 6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile were evaluated against several cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The compound showed promising results with IC50 values indicating effective inhibition of cell growth. For example, modifications to the compound's structure, such as adding hydroxyl (-OH) groups, significantly decreased IC50 values, suggesting enhanced potency against these cancer cell lines .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Modification |

|---|---|---|

| MDA-MB-231 | 0.075 | -OMe group |

| HeLa | 0.069 | -OH and -OMe groups combined |

Case Studies

A notable case study involved the evaluation of derivatives based on the compound in a series of experiments aimed at understanding structure–activity relationships (SARs). The presence of electron-donating groups like -OH was found to improve biological activity significantly, while bulky groups tended to reduce efficacy .

In another study focusing on the compound's antimicrobial properties, it was observed that introducing fluorine atoms could enhance activity against specific pathogens by improving binding affinity to target sites .

Eigenschaften

IUPAC Name |

6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c1-8-10(11-4-2-3-5-14-11)6-9(7-13)12(16)15-8/h2-6H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDMGBQAVCPZSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.